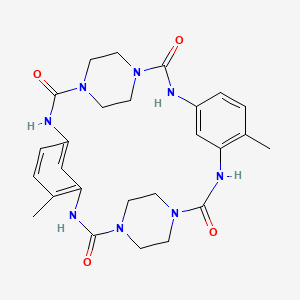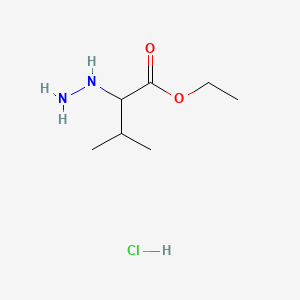
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is an important organic compound used as an intermediate in various chemical syntheses. It is particularly significant in the production of nitrogen-containing heterocyclic compounds, which are crucial components in many pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride typically involves the reaction of chloroacetic acid with sodium hydroxide to form sodium chloroacetate. This intermediate then reacts with hydrazine hydrate under basic conditions to produce the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form hydrazides or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include hydrazones, hydrazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of nitrogen-containing heterocycles, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl hydrazinoacetate hydrochloride
- Hydrazinoacetic acid ethyl ester hydrochloride
- Ethyl 2-hydrazinoacetate hydrochloride
Uniqueness
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydrazino group provides versatility in synthetic applications, making it a valuable intermediate in the production of various nitrogen-containing heterocycles .
Propiedades
Número CAS |
24292-06-6 |
|---|---|
Fórmula molecular |
C7H17ClN2O2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
ethyl 2-hydrazinyl-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-4-11-7(10)6(9-8)5(2)3;/h5-6,9H,4,8H2,1-3H3;1H |
Clave InChI |
OTHXUPFPHQHHCR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
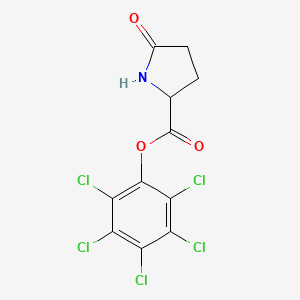
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
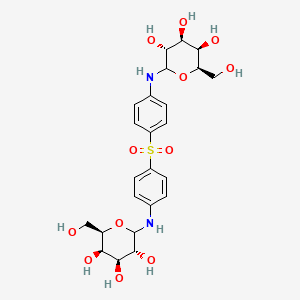

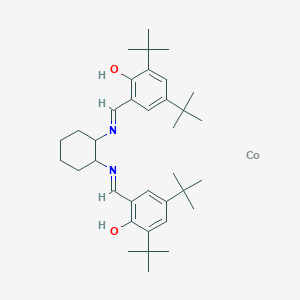


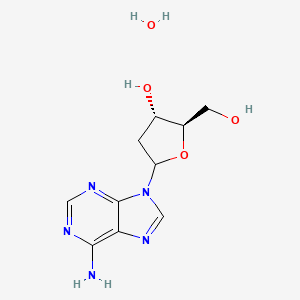

![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
